BenchChemオンラインストアへようこそ!

Dasatinib

BCR-ABL CML kinase inhibitor potency

Dasatinib (BMS-354825) is a second-generation TKI with 325-fold greater potency than imatinib against wild-type BCR-ABL and activity against 14 of 15 imatinib-resistant mutants (IC50 1.61–11 nM, except T315I). It uniquely combines broad SFK inhibition (SRC IC50 0.55 nM) with superior CNS penetration, making it the essential benchmark for CML/Ph+ ALL research and dual-pathway studies. Nilotinib and imatinib cannot substitute for SFK or CNS models.

Molecular Formula C22H26ClN7O2S
Molecular Weight 488.0 g/mol
CAS No. 863127-77-9
Cat. No. B000230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasatinib
CAS863127-77-9
Synonyms(18F)-N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
354825, BMS
BMS 354825
BMS-354825
BMS354825
dasatinib
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
Sprycel
Molecular FormulaC22H26ClN7O2S
Molecular Weight488.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.O
InChIInChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)
InChIKeyZBNZXTGUTAYRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.28e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Dasatinib (CAS 863127-77-9) | Second-Generation BCR-ABL and SRC Dual Kinase Inhibitor for Research Applications


Dasatinib (BMS-354825) is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein and SRC-family kinases (SFKs) [1]. Unlike imatinib, which binds only the inactive conformation of ABL, dasatinib binds to both active and inactive conformations, enabling broad activity against most imatinib-resistant BCR-ABL mutations except T315I [2][3]. It is a second-generation TKI approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), characterized by low aqueous solubility (BDDCS Class 2) but high membrane permeability and significant CNS penetration relative to in-class comparators [4][5].

Why Dasatinib (863127-77-9) Cannot Be Substituted with Other BCR-ABL Inhibitors Without Experimental Validation


The five FDA-approved BCR-ABL TKIs—imatinib, nilotinib, dasatinib, bosutinib, and ponatinib—exhibit profoundly distinct kinase selectivity profiles, mutant coverage spectra, and pharmacokinetic properties that preclude simple interchangeability in research settings [1]. Dasatinib uniquely combines sub-nanomolar potency against wild-type BCR-ABL with broad SRC-family kinase inhibition and superior CNS penetration, whereas nilotinib shows narrower ABL selectivity, imatinib lacks potency against most resistant mutants, and ponatinib alone covers T315I but carries distinct cardiovascular liability [2][3]. Substituting dasatinib with an alternative TKI without empirical validation risks introducing uncontrolled variables related to off-target effects, cellular permeability, and mutant resistance profiles that directly impact experimental reproducibility and translational relevance [4].

Quantitative Comparative Evidence for Dasatinib (CAS 863127-77-9) vs. In-Class BCR-ABL Inhibitors


325-Fold Higher Potency Against Wild-Type BCR-ABL Compared to Imatinib in Cellular Assays

Dasatinib demonstrates substantially greater potency against wild-type BCR-ABL in cellular proliferation assays compared to the first-generation TKI imatinib. In Ba/F3 cells expressing wild-type BCR-ABL, dasatinib inhibited cell proliferation with an IC50 of 0.6–0.8 nM, whereas imatinib required 260–280 nM to achieve the same 50% inhibition, yielding a 325-fold difference in potency [1]. This enhanced potency translates to effective inhibition at substantially lower drug concentrations in vitro.

BCR-ABL CML kinase inhibitor potency Ba/F3 cellular assay

Retained Activity Against 14 of 15 Imatinib-Resistant BCR-ABL Mutants at Low Nanomolar Concentrations

A side-by-side comparison in Ba/F3 cells expressing 15 distinct BCR-ABL1 kinase domain mutants reveals that dasatinib maintains IC50 values below 11 nM for 14 of 15 mutants tested, with the sole exception of the T315I gatekeeper mutation (IC50 = 137.3 nM) [1]. In contrast, imatinib IC50 values exceed 730 nM for 11 of these same mutants, and nilotinib IC50 values exceed 39 nM for 10 of them [1]. The quantified difference is most pronounced for mutants such as E255V (dasatinib: 6.30 nM; imatinib: 8,953 nM) and Y253F (dasatinib: 2.89 nM; imatinib: 1,888 nM) [1].

BCR-ABL mutants imatinib resistance T315I mutation CML

Dual BCR-ABL and SRC-Family Kinase Inhibition with Sub-Nanomolar Potency

Dasatinib is a dual BCR-ABL and SRC-family kinase (SFK) inhibitor with isolated kinase IC50 values of 3.0 nM for ABL and 0.55 nM for SRC . In a direct comparative study of four BCR-ABL TKIs (imatinib, dasatinib, nilotinib, and INNO-406), dasatinib exhibited the strongest potency against BCR-ABL but demonstrated "little selectivity over SFKs," whereas nilotinib was "highly specific for ABL" and imatinib showed minimal SFK inhibition [1]. This broad SFK inhibition profile (including SRC, LCK, YES, FYN, LYN, HCK, and others) distinguishes dasatinib from nilotinib and imatinib, which have narrower kinase inhibition spectra [2].

SRC family kinases dual inhibition kinase selectivity CML

Superior Central Nervous System Penetration Compared to Imatinib and Nilotinib

Dasatinib exhibits higher central nervous system (CNS) penetration compared to imatinib and nilotinib in both in vitro and preclinical models [1]. In a preclinical mouse model of intracranial Ph+ leukemia, dasatinib demonstrated measurable blood-brain barrier penetration and antileukemic activity in the CNS compartment, whereas imatinib showed poor CNS distribution [2]. Clinical pharmacokinetic studies report a cerebrospinal fluid (CSF) to plasma concentration ratio of approximately 3.9% (range 0.42–12.23%) for dasatinib at standard dosing, which, combined with its 325-fold higher potency against BCR-ABL, yields greater effective CNS target inhibition than imatinib [3][4].

CNS penetration blood-brain barrier Ph+ ALL leukemia

Clinical Superiority in Major Molecular Response Rates vs. Imatinib in Phase III Trial

In the phase III DASISION trial comparing dasatinib (100 mg once daily) versus imatinib (400 mg once daily) in newly diagnosed chronic-phase CML, dasatinib achieved a significantly higher 12-month major molecular response (MMR) rate of 46% compared to 28% for imatinib [1]. Additionally, dasatinib-treated patients experienced lower rates of disease progression to accelerated or blast phase (1.9% vs. 3.5% with imatinib) and achieved faster time to complete cytogenetic response (CCyR) [1][2]. These clinical outcomes directly reflect the in vitro potency and mutant coverage advantages documented above.

phase III trial major molecular response CML-CP DASISION

Optimal Research Applications for Dasatinib (863127-77-9) Based on Quantified Differentiation


Investigating Imatinib-Resistant BCR-ABL Mutants in CML Models (Excluding T315I)

Dasatinib is ideally suited for studies involving 14 of the 15 clinically relevant imatinib-resistant BCR-ABL kinase domain mutants at low nanomolar concentrations, as demonstrated by IC50 values ranging from 1.61 to 11 nM in Ba/F3 cellular assays [1]. This enables consistent experimental design across mutant panels without requiring compound switching. The sole exception is the T315I gatekeeper mutation (IC50 = 137.3 nM), which requires ponatinib for effective inhibition [1]. For studies specifically addressing T315I-driven resistance, ponatinib is the appropriate comparator or alternative.

Dual BCR-ABL and SRC-Family Kinase Pathway Interrogation

Dasatinib is the preferred TKI for experiments requiring simultaneous inhibition of BCR-ABL and SRC-family kinases (including SRC, LCK, YES, FYN, LYN, HCK, and others), with isolated kinase IC50 values of 3.0 nM and 0.55 nM for ABL and SRC, respectively . Nilotinib and imatinib lack significant SFK inhibitory activity at relevant concentrations, making dasatinib uniquely positioned among second-generation TKIs for studies of dual pathway inhibition [2].

CNS Leukemia and Blood-Brain Barrier Permeability Studies

For research involving CNS disease models, blood-brain barrier permeability, or sanctuary site relapse in Ph+ leukemias, dasatinib is the indicated TKI selection due to its superior CNS penetration compared to imatinib and nilotinib [3]. Preclinical intracranial leukemia models demonstrate dasatinib activity in the CNS compartment, and clinical CSF sampling confirms measurable drug concentrations in the CNS [3][4]. Imatinib and nilotinib show negligible CNS distribution and are inappropriate for such studies.

Benchmark Comparator for Next-Generation TKI Development

Dasatinib's well-characterized potency profile (325-fold greater than imatinib against wild-type BCR-ABL), broad mutant coverage (14 of 15 mutants at <11 nM), and validated clinical efficacy (46% MMR vs. 28% for imatinib in DASISION) make it an essential benchmark comparator for preclinical development and evaluation of novel BCR-ABL inhibitors or combination strategies [1][5][6]. Its activity against all major imatinib-resistant mutants except T315I provides a clear baseline for assessing the added value of next-generation agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dasatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.